N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide
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Description
The compound “N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether . It also contains an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also includes a sulfamoyl group and an amide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The benzodioxole group is a type of aromatic ether, and the oxazole ring is a heterocyclic compound containing nitrogen and oxygen . The sulfamoyl group contains sulfur and nitrogen, and the amide group contains a carbonyl (C=O) and an amine (NH2) .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of F2493-1880 are currently unknown. The compound is structurally similar to a series of 1-benzo [1,3]dioxol-5-yl-indoles, which have been shown to have anticancer activity against various cancer cell lines . .
Mode of Action
Based on its structural similarity to 1-benzo [1,3]dioxol-5-yl-indoles, it may interact with its targets to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is possible that it may affect pathways related to cell cycle regulation and apoptosis, given its potential anticancer activity .
Result of Action
Based on its structural similarity to 1-benzo [1,3]dioxol-5-yl-indoles, it may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-23(2)30(25,26)16-6-3-13(4-7-16)20(24)21-11-15-10-18(29-22-15)14-5-8-17-19(9-14)28-12-27-17/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYJNFNRZPUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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